Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Catalog No.
S15670782
CAS No.
6291-29-8
M.F
C13H12ClNO3
M. Wt
265.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline...

CAS Number

6291-29-8

Product Name

Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

IUPAC Name

ethyl 8-chloro-7-methyl-4-oxo-1H-quinoline-3-carboxylate

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)5-4-7(2)10(11)14/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

PMLXZOBLQOKISR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Cl)C

Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. Its molecular formula is C13H12ClNO3, and it has a molecular weight of 265.69 g/mol. This compound features a chloro group at the 8-position, a methyl group at the 7-position, and an ester functional group at the 3-position of the quinoline ring. The presence of these substituents influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

  • Oxidation: This compound can undergo oxidation reactions using agents like potassium permanganate or hydrogen peroxide to form various oxidized derivatives.
  • Reduction: Reduction can be achieved with reducing agents such as sodium borohydride or lithium aluminum hydride, which may convert the carbonyl groups to alcohols or other functional groups.
  • Substitution: The chloro group can be substituted by nucleophiles like amines or thiols through nucleophilic substitution reactions, leading to the formation of new compounds with potentially different biological activities.

Research indicates that Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits significant biological activities:

  • Antimicrobial Properties: It has shown potential against various bacterial strains due to its ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.
  • Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action and efficacy against different cancer cell lines .

The synthesis of Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves several steps:

  • Starting Materials: The synthesis often begins with anthranilic acid derivatives.
  • Reagents and Conditions: Various reagents are employed depending on the desired reaction pathway. For instance, acetic anhydride may be used in some steps to form intermediates, while potassium t-butoxide can facilitate cyclization reactions.
  • Industrial Production: Large-scale production methods utilize optimized reaction conditions, including continuous flow reactors and automated synthesis techniques to enhance yield and purity .

Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications across multiple fields:

  • Pharmaceutical Research: It serves as an intermediate in synthesizing various pharmaceutical compounds due to its unique structural features.
  • Biological Studies: Investigated for its potential therapeutic effects in treating bacterial infections and cancer.
  • Chemical Industry: Used in producing fine chemicals and specialty materials, showcasing its versatility as a synthetic building block.

Interaction studies focus on how Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate interacts with biological targets:

  • Mechanism of Action: Its mechanism involves binding to specific enzymes that are critical for bacterial survival and proliferation. Understanding these interactions helps elucidate its potential therapeutic roles.
  • Synergistic Effects: Research may also explore how this compound interacts with other drugs to enhance efficacy or reduce resistance in bacterial strains .

Several compounds share structural similarities with Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate:

Compound NameStructural Features
Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylateDifferent position of chloro group
Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylateMethyl groups at different positions
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylateChloro group at the 6-position

Uniqueness

Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring. The combination of the chloro and methyl groups enhances its reactivity and biological activity compared to other similar compounds. This distinct profile makes it a valuable candidate for further research in medicinal chemistry and pharmacology .

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

265.0505709 g/mol

Monoisotopic Mass

265.0505709 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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